molecular formula C18H11F2N3O3 B14924832 N-(2,4-difluorophenyl)-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-(2,4-difluorophenyl)-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B14924832
M. Wt: 355.3 g/mol
InChI Key: OVOFZMKUZIUKIG-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of fluorinated phenyl, furan, and oxazolo-pyridine moieties, which contribute to its distinctive chemical behavior and potential utility in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the oxazolo-pyridine core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyridine derivatives and carboxylic acids.

    Introduction of the furan ring: The furan moiety can be introduced via a coupling reaction, often using palladium-catalyzed cross-coupling techniques.

    Attachment of the difluorophenyl group: This step may involve nucleophilic aromatic substitution reactions, where the difluorophenyl group is introduced using suitable fluorinated reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be susceptible to oxidation under certain conditions, leading to the formation of diketone derivatives.

    Reduction: Reduction reactions can target the oxazolo-pyridine core, potentially leading to ring-opening or hydrogenation products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield diketone derivatives, while substitution reactions can introduce various functional groups onto the difluorophenyl ring.

Scientific Research Applications

N-(2,4-difluorophenyl)-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical assays and drug discovery research.

    Industry: The compound’s properties may be exploited in the development of advanced materials, such as polymers or coatings with specific chemical resistance or electronic properties.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity through various pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with allosteric sites. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]-furan-2-carboxamide: This compound shares the furan and phenyl moieties but differs in the core structure.

    2,4-difluoro-(1H-1,2,4-triazolyl)acetophenone: Similar in having the difluorophenyl group but with a different heterocyclic core.

Uniqueness

N-(2,4-difluorophenyl)-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is unique due to its combination of structural elements, which confer specific chemical reactivity and potential biological activity. Its distinct oxazolo-pyridine core sets it apart from other compounds with similar functional groups, providing unique opportunities for research and application.

Properties

Molecular Formula

C18H11F2N3O3

Molecular Weight

355.3 g/mol

IUPAC Name

N-(2,4-difluorophenyl)-6-(furan-2-yl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C18H11F2N3O3/c1-9-16-11(17(24)21-13-5-4-10(19)7-12(13)20)8-14(15-3-2-6-25-15)22-18(16)26-23-9/h2-8H,1H3,(H,21,24)

InChI Key

OVOFZMKUZIUKIG-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3=CC=CO3)C(=O)NC4=C(C=C(C=C4)F)F

Origin of Product

United States

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